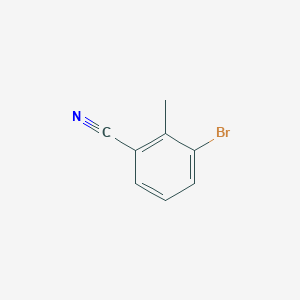

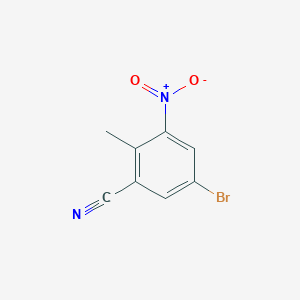

5-溴-2-甲基-3-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

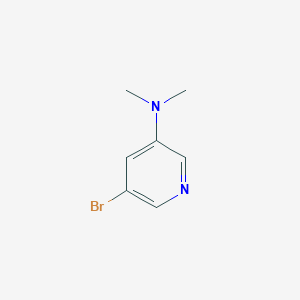

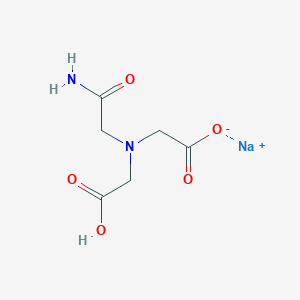

The compound of interest, 5-Bromo-2-methyl-3-nitrobenzonitrile, is a brominated and nitrated derivative of benzonitrile. While the specific compound is not directly studied in the provided papers, they do offer insights into the behavior of similar compounds, which can be used to infer some properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of nitrobenzonitrile derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3,5-dinitrobenzonitrile as described in one of the papers involves nitration, esterification, amination, and dehydration, starting from benzoic acid . The process includes the use of thionyl chloride and phosphorus oxychloride as reagents to promote esterification and dehydration, respectively. This suggests that the synthesis of 5-Bromo-2-methyl-3-nitrobenzonitrile could similarly involve a sequence of reactions, including bromination and nitration, to introduce the respective functional groups onto the aromatic ring.

Molecular Structure Analysis

The molecular structure of nitrobenzonitrile derivatives is characterized by the presence of electron-withdrawing nitro groups, which can influence the electronic properties of the molecule. In the case of 6-methyl-, 6-chloro-, and 5-chloro-2-nitrobenzonitrile, crystal structure analysis has revealed short intramolecular distances between the nitro oxygen atoms and the nitrile carbon atom, suggesting a tendency for nucleophilic attack . This structural feature could also be present in 5-Bromo-2-methyl-3-nitrobenzonitrile, potentially affecting its reactivity and stability.

Chemical Reactions Analysis

The reactivity of nitrobenzonitrile derivatives can be quite diverse. For example, nitrodibromoacetonitrile (NDBA) reacts with various substrates, including alkenes, aromatic compounds, and amines, to form products derived from bromine or nitrocyanocarbene . This indicates that the bromo and nitro groups in 5-Bromo-2-methyl-3-nitrobenzonitrile could also participate in a range of chemical reactions, potentially leading to the formation of adducts or other reaction products depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitrile derivatives are influenced by their functional groups. The presence of nitro and nitrile groups typically increases the compound's polarity and can affect its boiling point, melting point, and solubility in various solvents. The crystal structures of related compounds have shown that they can pack in sheets, which is driven by hydrogen bonding and other non-covalent interactions . These interactions could also be relevant for 5-Bromo-2-methyl-3-nitrobenzonitrile, affecting its crystalline form and solubility properties.

科学研究应用

分子结构分析和氢键

涉及类似于 5-溴-2-甲基-3-硝基苯甲腈的化合物的一个关键研究领域包括分子结构和氢键模式的研究。研究表明,苯环上的特定取代基,如溴、硝基和氰基,如何影响氢键和分子堆积。例如,2-氨基-3-溴-5-硝基苯甲腈分子(一种与 5-溴-2-甲基-3-硝基苯甲腈密切相关的化合物)通过 N-H...N 和 N-H...O 氢键连接形成由交替环构建的片层,突出了此类取代基对分子组装和相互作用的影响 (Glidewell 等人,2002 年).

有机合成中的反应性和区域化学

源自或与 5-溴-2-甲基-3-硝基苯甲腈相关的化合物的反应性和区域化学在有机合成中至关重要,特别是在异恶唑和其他杂环化合物的形成中。一个例子是 4-硝基苯甲腈氧化物与各种双极亲和体的反应,通过 1,3-偶极环加成得到新化合物,理论和实验研究阐明了其潜在的反应性和区域化学结果 (Dorostkar-Ahmadi 等人,2011 年).

计算研究和材料性能

计算分析提供了对类似于 5-溴-2-甲基-3-硝基苯甲腈的化合物的电子结构、反应性和潜在应用的见解。例如,对 5-溴-3-硝基吡啶-2-甲腈(一种具有与 5-溴-2-甲基-3-硝基苯甲腈相似的结构和官能团的化合物)的详细计算研究揭示了分子静电势、前沿分子轨道以及在材料科学中的潜在应用,包括供体-受体相互作用和非线性光学 (NLO) 特性 (Arulaabaranam 等人,2021 年).

新型杂环化合物的合成

使用与 5-溴-2-甲基-3-硝基苯甲腈相关的前体合成新型杂环化合物证明了该化合物在制造药理学相关分子中的效用。例如,通过相关二苯硫醚的 Smiles 重排合成 3-溴-1-甲基吩噻嗪突出了这些溴和硝基取代的苯甲腈的化学多功能性和潜在的药用应用 (Gautam 等人,2000 年).

属性

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBONHUOGXRYXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646570 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-3-nitrobenzonitrile | |

CAS RN |

898746-87-7 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。